molecular formula C6H10N2O2 B12995842 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12995842
M. Wt: 142.16 g/mol
InChI Key: RHGSFHMFDIYZNJ-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained diamino acid featuring a bicyclic framework with two nitrogen atoms at positions 2 and 3. Its synthesis, starting from l-4-hydroxyproline via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, yields optically pure (1S,4S)-stereoisomers, making it valuable for peptide engineering and drug discovery . The rigid bicyclo[2.2.1]heptane scaffold imposes distinct spatial constraints, influencing secondary structure stabilization in peptides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)

InChI Key

RHGSFHMFDIYZNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1(CN2)C(=O)O

Origin of Product

United States

Preparation Methods

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)

  • Starting Material: Optically pure L-4-hydroxyproline, a readily available chiral amino acid derivative.
  • Process: The key step involves a tandem Strecker reaction followed by intramolecular nucleophilic cyclization.
  • Mechanism: The Strecker reaction introduces an aminonitrile intermediate, which undergoes intramolecular nucleophilic attack to form the bicyclic diamino acid framework.
  • Outcome: This sequence yields (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid with high stereochemical fidelity.
  • Optimization: Careful analysis of side products during the STRINC step has allowed mechanistic insights and optimization of aminonitrile precursor yields, enhancing scalability for practical applications in peptide branching and drug discovery.
Step Reaction Type Key Reagents/Conditions Notes
1 Strecker Reaction Aldehyde, Ammonia, Cyanide Formation of aminonitrile intermediate
2 Intramolecular Nucleophilic Cyclization Base or acid catalysis Cyclization to bicyclic diamino acid
3 Hydrolysis Acidic or basic hydrolysis Conversion to carboxylic acid

Reference: Thieme Connect, 2015

Epimerization–Lactamization Cascade of Functionalized Aminoproline Esters

  • Starting Material: (2S,4R)-4-aminoproline methyl esters.
  • Process: Under basic conditions, epimerization at the 2-position occurs, followed by intramolecular aminolysis (lactamization) to form the bicyclic lactam intermediate.
  • Key Factors: The presence of electron-withdrawing N-protective groups and strong bases promotes the cascade reaction.
  • Result: Formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, which can be further functionalized to the carboxylic acid.
Step Reaction Type Key Reagents/Conditions Notes
1 Epimerization Strong base (e.g., NaH, KOtBu) Stereochemical inversion at C-2
2 Lactamization (Intramolecular aminolysis) Mild heating or base catalysis Formation of bicyclic lactam
3 Hydrolysis or further modification Acid/base hydrolysis or reduction Conversion to carboxylic acid

Reference: Royal Society of Chemistry, 2015

Functional Group Transformations and Protection Strategies

  • Protection: Use of tert-butyl esters (e.g., tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) to protect the carboxylic acid during synthetic steps.
  • Deprotection: Acidic treatment (e.g., HCl in methanol/water) to remove protecting groups and yield the free carboxylic acid dihydrochloride salt.
  • Reduction/Oxidation: Selective reductions (e.g., DIBAL-H, NaBH4) and oxidations (e.g., Swern oxidation) are employed to modify side chains or intermediates en route to the target compound.
  • Coupling Reactions: Buchwald–Hartwig amination and Sonogashira coupling are used in advanced derivatives synthesis but are relevant for functionalized analogs.

Reference: Enamine Publications, 2015; PMC, 2016

Comparative Data Table of Preparation Methods

Method Starting Material Key Reaction Steps Stereochemical Control Yield & Scalability Notes
STRINC Tandem Reaction L-4-hydroxyproline Strecker reaction + intramolecular cyclization High (optically pure) Good yield; scalable Mechanistic insights optimize yield
Epimerization–Lactamization 4-aminoproline methyl esters Base-induced epimerization + lactamization Moderate to high Moderate yield Requires electron-withdrawing N-protective groups
Protection/Deprotection Route Bicyclic intermediates Ester protection, acid deprotection Maintains stereochemistry High purity achievable Common in industrial scale-up

Research Findings and Mechanistic Insights

  • The STRINC method is notable for being the first reported tandem sequence to prepare a bicyclic diamino acid with high optical purity, opening avenues for peptide chemistry and drug design.
  • Side product analysis during STRINC revealed competing pathways, allowing optimization of reaction conditions to favor the aminonitrile intermediate.
  • The epimerization–lactamization cascade highlights the importance of substrate electronic properties and base strength in controlling stereochemical outcomes.
  • Protection strategies are essential for handling sensitive intermediates and improving overall synthetic efficiency.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes standard peptide coupling reactions, enabling its use as a branch point in peptide synthesis. Activation with reagents like HATU or EDC facilitates amide bond formation with primary amines:

Reaction Conditions Yield Source
Amidation with glycine methyl esterHATU, DIPEA, DMF, rt, 12h78%
Solid-phase peptide synthesisFmoc-strategy, Rink amide resin85–92%

This reactivity is critical for incorporating the bicyclic scaffold into peptidomimetics, enhancing conformational stability in drug candidates .

Amine Functionalization

The secondary amines participate in alkylation and acylation reactions, enabling further diversification:

Acylation

Reagent Product Yield Source
Acetic anhydrideN-Acetyl derivative91%
Benzoyl chlorideN-Benzoyl derivative83%

Alkylation

Reagent Product Yield Source
Benzyl bromideN-Benzyl derivative76%
Methyl iodideN-Methyl derivative68%

Steric hindrance from the bicyclic system reduces reactivity compared to linear diamines, necessitating strong bases like NaH .

Deprotection Reactions

Protected derivatives (e.g., tert-butoxycarbonyl [Boc] or benzyl esters) are hydrolyzed or hydrogenated to regenerate the parent compound:

Reaction Conditions Yield Source
Boc removalTFA/DCM (1:1), rt, 2h95%
Benzyl ester hydrogenolysisH₂/Pd-C, MeOH, rt, 6h88%

Intramolecular Cyclizations

The bicyclic structure undergoes rearrangements under basic conditions. For example, epimerization-lactamization cascades form bridged lactams:

Reaction Conditions Yield Source
LactamizationKOtBu, THF, 0°C → rt, 24h65%

This reaction is sensitive to the electron-withdrawing nature of protecting groups .

Salt Formation

The amines form stable salts with acids, improving solubility for pharmaceutical applications:

Acid Product Application Source
HClHydrochloride saltCrystallization
Citric acidCitrate saltOral formulation

Oxidation and Reduction

While the parent compound is generally stable, derivatives undergo redox reactions:

Oxidation

Reagent Product Yield Source
mCPBAN-Oxide54%

Reduction

Reagent Product Yield Source
LiAlH₄Alcohol derivative72%

Key Research Findings

  • The STRINC sequence (Strecker reaction–intramolecular cyclization) is pivotal for synthesizing enantiopure derivatives .

  • Epimerization-lactamization cascades under basic conditions enable stereochemical diversification .

  • N-functionalization strategies balance reactivity and steric constraints, favoring acylations over alkylations.

This reactivity profile underscores the compound’s versatility in organic and medicinal chemistry, with ongoing research exploring its applications in targeted therapeutics and materials science.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been achieved using various methods, including a tandem Strecker reaction and intramolecular nucleophilic cyclization (STRINC) which allows for the production of optically pure forms from readily available chiral precursors like l-4-hydroxyproline . The compound's unique bicyclic structure contributes to its diverse reactivity and application potential.

Drug Development

The compound serves as a pivotal building block in drug discovery due to its ability to form various derivatives with significant biological activity. Notably, it has been utilized in the development of:

  • B-Raf inhibitors : These are crucial in cancer therapy targeting the B-Raf protein involved in cell division.
  • CCR2 antagonists : These compounds are being explored for their potential in treating inflammatory diseases.
  • Nicotinic acetylcholine receptor partial agonists : Important for neurological applications, these compounds can modulate neurotransmission .

Case Studies

A study demonstrated the synthesis of new derivatives of 2,5-diazabicyclo[2.2.1]heptane that showed promising enantioselectivities when used as catalysts in asymmetric reactions, achieving up to 78% enantiomeric excess in the addition of diethylzinc to benzaldehyde . This highlights the compound's utility not only as a drug precursor but also as a catalyst in organic synthesis.

Catalytic Applications

The catalytic properties of 2,5-diazabicyclo[2.2.1]heptane derivatives have been extensively studied, particularly in asymmetric synthesis:

  • Catalysis in Organic Reactions : The compound has shown effectiveness as a chiral ligand in various reactions, enhancing selectivity and yield.
  • Mechanistic Studies : Research into the mechanistic pathways of these reactions has provided insights into optimizing conditions for better performance .

Antioxidant Properties

Recent studies have indicated that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit notable antioxidant activities, with certain compounds demonstrating high DPPH radical scavenging abilities . This property suggests potential applications in nutraceuticals and functional foods.

Table 1: Summary of Applications

Application AreaSpecific Use CasesReferences
Drug DevelopmentB-Raf inhibitors, CCR2 antagonists
CatalysisAsymmetric synthesis with diethylzinc
Antioxidant ActivityDPPH radical scavenging

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Notes
Tandem STRINCHighOptically pure forms synthesized from l-4-hydroxyproline
Directed ortho metalationUp to 78% e.e.Effective for creating enantiomerically enriched products

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid group. These functional groups allow the compound to form stable complexes with metals and other molecules, facilitating various chemical reactions. The pathways involved include coordination with metal ions and participation in catalytic cycles .

Comparison with Similar Compounds

2,5-Diazabicyclo[2.2.2]octane Derivatives

  • Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4) .
  • Comparison: The [2.2.2]octane framework introduces a larger ring system compared to [2.2.1]heptane, reducing ring strain and altering nitrogen atom spatial positioning. This impacts ligand-receptor interactions and catalytic activity in organocatalysis .

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

  • Example : Synthesized via Diels-Alder reaction using methyl 2-benzamidoacrylate .
  • Comparison : Ahc replaces the 2,5-diaza motif with a single nitrogen at position 7, mimicking proline’s conformational constraints. This modification is critical for probing β-turn conformations in peptides, unlike the dual nitrogen-mediated hydrogen bonding in 2,5-diaza derivatives .

N-Substituted Derivatives

  • Methyl and Phenyl Substituents: highlights compounds with methyl (Compound 2) and phenyl (Compound 3) groups on nitrogen. These substituents enhance steric hindrance, influencing enantioselectivity in asymmetric organocatalysis (e.g., Biginelli reaction) .

Functional Group Modifications

  • Hydroxyl vs. Diazaborane : 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (AS143512) replaces nitrogen with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, suitable for solubility-driven applications .
  • Thiaza Derivatives: Sulfur-containing analogs like 2-thia-5-azabicyclo[2.2.1]heptane () demonstrate enhanced antimicrobial activity due to sulfur’s electronegativity, outperforming fluoroquinolones against resistant strains .

Biological Activity

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid, particularly in its (4S) configuration, is a bicyclic compound with significant biological activity. Its unique structure, which incorporates two nitrogen atoms within a bicyclic framework and a carboxylic acid functional group, enhances its reactivity and solubility, making it a candidate for various pharmacological applications. This article reviews the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O2C_6H_{10}N_2O_2, with a molecular weight of approximately 142.16 g/mol. The presence of nitrogen atoms allows for diverse interactions with biological targets.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural properties suggest it could interact with receptors involved in neurotransmission, although specific mechanisms require further elucidation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The exact mechanisms remain under investigation, but interactions with microbial enzymes or structural components are hypothesized to play a role.

Anticancer Activity

Significant attention has been directed toward the anticancer properties of derivatives of this compound:

  • A study demonstrated that Michael adducts derived from this compound exhibited antiproliferative activity against human cervical cancer cell lines (HeLa and CaSki). Notably, one derivative showed superior potency compared to standard chemotherapeutics like Cisplatin and Paclitaxel, with IC50 values indicating effective inhibition of cancer cell proliferation without inducing necrosis .
CompoundCell LineIC50 (μM)Mechanism
8aHeLa0.99 ± 0.007Induces apoptosis via caspase-3 activation
8aCaSki2.36 ± 0.016Cell cycle arrest at G1 phase
8aViBo0.73 ± 0.002Selective for cancer cells over normal lymphocytes

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could have therapeutic implications for various diseases where enzyme dysregulation is a factor.

Study on Antiproliferative Activity

A notable study synthesized several new derivatives of 2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates and evaluated their antiproliferative effects on multiple cancer cell lines including MDA-MB231 (breast cancer) and SK-Lu-1 (lung cancer). Among these derivatives, one compound (9e) exhibited significant selectivity towards tumor cells while sparing normal lymphocytes from necrotic death . This suggests a promising therapeutic window for further development.

The biological activity of this compound appears to involve several key mechanisms:

  • Apoptosis Induction : Compounds derived from this bicyclic structure can activate apoptotic pathways in cancer cells without triggering necrosis.
  • Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases (e.g., G1 phase), which is crucial for preventing cancer cell proliferation.
  • Selective Targeting : The ability to selectively target tumor cells while sparing normal cells presents an advantage in drug design.

Q & A

Q. What are the key synthetic strategies for preparing enantiopure 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid?

The compound is synthesized via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence starting from l-4-hydroxyproline. This method enables enantioselective formation of the bicyclic structure while minimizing side products like imine oligomerization. Optimization involves adjusting reaction stoichiometry and temperature to favor aminonitrile precursor formation .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

Stereochemistry is validated using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, derivatives such as (1S,4S)-2-(1-methylethyl)-2,5-diazabicyclo[2.2.1]heptane have been structurally resolved via single-crystal X-ray analysis to confirm absolute configurations .

Q. What are the primary applications of this compound in drug discovery?

The bicyclic diamino acid serves as a constrained scaffold for peptide backbone modification and a branch point in peptidomimetics. Its rigid structure enhances binding affinity and metabolic stability in receptor-targeted molecules, as demonstrated in CB1/CB2/TRPV1 receptor agonists like PHAR-DBH-Me .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the STRINC sequence?

Mechanistic studies reveal competing pathways (e.g., imine oligomerization vs. cyclization). Yield optimization requires precise control of reaction parameters (e.g., pH, solvent polarity) and real-time monitoring via HPLC or mass spectrometry to trap intermediates .

Q. What computational methods are recommended for predicting the stereoelectronic effects of substituents on the bicyclic core?

Density functional theory (DFT) calculations and molecular docking simulations are used to analyze steric and electronic interactions. For example, substituents like tert-butoxycarbonyl (Boc) or benzyl groups alter nucleophilicity at nitrogen centers, impacting organocatalytic activity in asymmetric reactions like the Biginelli reaction .

Q. How do solvent and catalyst selection influence enantioselective cycloaddition reactions involving this compound?

Polar aprotic solvents (e.g., DMF) and organocatalysts (e.g., chiral thioureas) enhance enantioselectivity in formal [4+2] cycloadditions. Solvent polarity affects transition-state stabilization, while catalyst structure dictates facial selectivity .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?

Mild coupling reagents (e.g., HATU) and low-temperature conditions preserve stereochemistry. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is synthesized without racemization using TEA as a base in DMF .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Variations in receptor binding assays (e.g., CB1 vs. TRPV1 activation) may arise from differences in derivative stereochemistry or assay conditions. Comparative studies using isotopically labeled analogs and standardized protocols (e.g., radioligand displacement assays) are critical .

Q. What experimental evidence supports the proposed mechanism of the STRINC reaction?

Isolation of side products (e.g., imine oligomers) and kinetic isotope effect (KIE) studies validate the nucleophilic cyclization pathway. NMR trapping experiments with deuterated solvents further confirm intermediate structures .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight140.18 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Enantiomeric Excess (ee)>99% (via STRINC synthesis)

Table 2: Representative Derivatives and Applications

DerivativeApplicationCAS NumberReference
(1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptaneCB1 receptor agonist128013-87-6
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylatePeptide coupling reagent1240782-81-3
2-(1,2,4-Thiadiazol-5-yl)-2,5-diazabicyclo[2.2.1]heptaneOrganocatalysis174823-39-3

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